Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- (DSM265) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , , ] This compound represents a novel class of antimalarial agents. [, ] It is currently under investigation for its potential in both the treatment and prevention of malaria. [, , , , ]
The synthesis of DSM265 involves a multi-step process. A detailed description of the synthesis can be found in the patent literature. [] Key steps include the formation of the triazolopyrimidine core and the introduction of the pentafluorosulfanylphenyl substituent. [, ] The synthesis has been optimized to improve yield and purity. []
DSM265 contains a triazolopyrimidine core structure. [, ] This core is substituted with a pentafluorosulfanylphenyl group and a 1,1-difluoroethyl group. [, ] The spatial arrangement of these groups is crucial for the compound's interaction with its target enzyme, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [, ]
DSM265 acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. [, , , , ] This pathway is essential for the synthesis of DNA and RNA in Plasmodium parasites. [, , ] By blocking DHODH, DSM265 disrupts pyrimidine biosynthesis, ultimately leading to parasite death. [, , ]
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: